1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine
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Overview
Description
1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological and pharmacological activities. This compound features a 2-chlorophenyl group attached to an imidazole ring, which is further connected to a methanamine group.
Preparation Methods
The synthesis of 1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine typically involves the reaction of 2-chlorobenzylamine with imidazole derivatives under specific conditions. One common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.
Scientific Research Applications
1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine can be compared with other imidazole derivatives, such as:
2-Chlorobenzylamine: Similar in structure but lacks the imidazole ring.
(2-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Similar but with a methyl group on the imidazole ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10ClN3 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
[1-(2-chlorophenyl)imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H10ClN3/c11-8-3-1-2-4-9(8)14-6-5-13-10(14)7-12/h1-6H,7,12H2 |
InChI Key |
FOTUTEODPOTBLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2CN)Cl |
Origin of Product |
United States |
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